(R)-1-Methyl-prop-2-ynylamine hydrochloride

MAO-B inhibition Neuroprotection Chiral pharmacology

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a key chiral propargylamine building block for developing enantiomerically pure MAO-B inhibitors. The R-enantiomer is significantly more potent than its S-counterpart, making it essential for reliable assay and synthesis outcomes. The hydrochloride salt ensures superior solubility and stability versus the free base. Ideal for chiral analytical method development and asymmetric synthesis. Choose the correct enantiomer to avoid confounding biological results and maximize synthetic efficiency.

Molecular Formula C4H8ClN
Molecular Weight 105.56 g/mol
CAS No. 869349-15-5
Cat. No. B1428258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-prop-2-ynylamine hydrochloride
CAS869349-15-5
Molecular FormulaC4H8ClN
Molecular Weight105.56 g/mol
Structural Identifiers
SMILESCC(C#C)N.Cl
InChIInChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m1./s1
InChIKeyYSJBFJIMQKWSDK-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methyl-prop-2-ynylamine Hydrochloride (CAS 869349-15-5): Chiral Propargylamine Building Block for Asymmetric Synthesis and Neurological Research


(R)-1-Methyl-prop-2-ynylamine hydrochloride (CAS 869349-15-5), also known as (2R)-but-3-yn-2-amine hydrochloride, is a chiral, aliphatic propargylamine derivative [1]. Its structure features a terminal alkyne and a primary amine on an asymmetric carbon, making it a versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals [2]. As the hydrochloride salt, it exhibits enhanced solubility and stability in aqueous and polar organic media, which is critical for reliable handling and reaction reproducibility in laboratory and industrial settings . This compound is of particular interest as a key intermediate in the development of monoamine oxidase B (MAO-B) inhibitors and other agents targeting neurological disorders [3].

Why Generic Propargylamines or Racemic Mixtures Cannot Substitute for (R)-1-Methyl-prop-2-ynylamine Hydrochloride in Stereospecific Applications


The core structural feature of (R)-1-Methyl-prop-2-ynylamine hydrochloride is its single, defined stereocenter. This chirality is not a trivial attribute but a fundamental determinant of biological activity and synthetic utility. In the context of MAO-B inhibition, research on closely related aliphatic N-methylpropargylamines has demonstrated that the R-(–)-enantiomers are significantly more potent than their corresponding S-(+)-enantiomers [1]. Therefore, using a racemic mixture or the incorrect enantiomer would introduce an inactive or less active component that could confound biological assays, reduce synthetic yields in asymmetric reactions, and potentially lead to off-target effects. Furthermore, the hydrochloride salt form offers distinct advantages in solubility, stability, and ease of handling compared to the free base form, ensuring consistent and predictable performance in aqueous reaction conditions and biological buffers . Substituting with a non-salt or a different counterion can lead to unexpected solubility issues, altered reaction kinetics, or stability problems during storage.

Quantitative Differentiation of (R)-1-Methyl-prop-2-ynylamine Hydrochloride: A Head-to-Head Comparison Guide


Enantioselectivity in MAO-B Inhibition: R-Enantiomer Superiority Over S-Enantiomer

In a study on aliphatic N-methylpropargylamines, a close structural class to (R)-1-Methyl-prop-2-ynylamine, the R-(–)-enantiomers were found to be 'much more active' than the S-(+)-enantiomers as inhibitors of monoamine oxidase B (MAO-B) [1]. This established class-level principle underscores that stereochemistry is a critical determinant of biological activity for propargylamine-based MAO-B inhibitors. Consequently, the (R)-enantiomer is the required form for research targeting MAO-B or developing related neuroprotective agents.

MAO-B inhibition Neuroprotection Chiral pharmacology

Chromatographic Resolution of Enantiomers via Diastereomeric Amide Formation

A foundational method for obtaining enantiomerically pure (R)- and (S)-1-methyl-prop-2-ynylamine involves the formation of diastereomeric O-methylmandelic amides, which are then separable by standard chromatographic techniques [1]. This method provides a quantitative and reproducible pathway to isolate the target (R)-enantiomer with high optical purity, directly enabling its use in applications where stereochemical fidelity is paramount.

Chiral resolution Analytical chemistry Process development

Enhanced Solubility and Stability from the Hydrochloride Salt Form

The hydrochloride salt of (R)-1-Methyl-prop-2-ynylamine (CAS 869349-15-5) is specifically engineered for improved solubility in aqueous media and enhanced chemical stability compared to the free base form . This is a common and quantifiable advantage for amine-containing compounds, as the salt form prevents undesirable reactions (e.g., oxidation, carbonate formation) and ensures the compound remains in a single, well-defined state for experimental and manufacturing processes.

Drug formulation Chemical stability Process chemistry

Patent-Backed Use as a Selective MAO-B Inhibitor Intermediate

A foundational patent (US 5,508,311) explicitly claims aliphatic propargylamines, a class that encompasses (R)-1-Methyl-prop-2-ynylamine, as selective and potent MAO-B inhibitors with demonstrated neuroprotective properties [1]. This patent provides a strong, documented rationale for the compound's use in developing therapeutics for neurodegenerative conditions like Parkinson's disease, as opposed to non-selective MAO inhibitors which carry significant side effect risks.

MAO-B inhibitor Neurodegenerative disease Pharmaceutical patent

Enantiomeric Purity: (R)- vs. (S)-Enantiomer Identity and Commercial Availability

The (R)-enantiomer (CAS 869349-15-5) and the (S)-enantiomer (CAS 1414960-66-9) are distinct chemical entities with separate CAS numbers and are available from suppliers as different catalog items . This clear differentiation in the commercial marketplace underscores that researchers must specify and procure the exact stereoisomer required for their work. The availability of both enantiomers also allows for direct comparative studies to quantify stereospecific effects.

Chiral procurement Analytical standards Catalog comparison

High-Impact Application Scenarios for (R)-1-Methyl-prop-2-ynylamine Hydrochloride (CAS 869349-15-5) in Scientific and Industrial Research


Stereospecific Synthesis of Novel MAO-B Inhibitor Candidates for Neurodegenerative Disease

Utilize (R)-1-Methyl-prop-2-ynylamine hydrochloride as a chiral building block to synthesize and screen libraries of propargylamine derivatives. The established class-level superiority of the R-enantiomer for MAO-B inhibition [1] makes this compound the essential starting material for any medicinal chemistry campaign seeking to develop next-generation, selective MAO-B inhibitors. The patent literature provides a strong foundation for exploring this chemical space [2].

Development of Chiral Chromatographic Methods and Analytical Reference Standards

Employ the compound as a standard for developing and validating chiral analytical methods (e.g., HPLC, SFC). The known resolution method via diastereomeric amides [3] can be adapted to create an analytical protocol for verifying the enantiomeric purity of synthesized batches or incoming raw materials, ensuring that research and production adhere to strict quality control metrics.

Preparation of Enantiopure Intermediates for Agrochemical or Pharmaceutical Development

Leverage the terminal alkyne and primary amine functionalities of (R)-1-Methyl-prop-2-ynylamine hydrochloride in asymmetric synthetic routes (e.g., Sonogashira coupling, reductive amination, click chemistry) to construct complex, enantiomerically pure molecules. Its defined stereocenter is crucial for imparting chirality to downstream products, which is increasingly important for meeting regulatory requirements for single-enantiomer drugs and more targeted agrochemicals .

Comparative Biological Studies of R- vs. S-Propargylamine Enantiomers

Conduct head-to-head in vitro and in vivo studies comparing the (R)-enantiomer directly against its (S)-enantiomer to precisely quantify the stereospecific contribution to MAO-B inhibition, neuroprotection, or other biological targets. Such studies are fundamental to understanding the mechanism of action and can provide critical data for drug candidate selection and patent filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Methyl-prop-2-ynylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.